Product packaging for Gly-Val-Gly(Cat. No.:CAS No. 28112-97-2)

Gly-Val-Gly

Cat. No.: B14688002
CAS No.: 28112-97-2
M. Wt: 231.25 g/mol
InChI Key: RYAOJUMWLWUGNW-QMMMGPOBSA-N
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Description

Gly-Val-Gly is a synthetic tripeptide composed of glycine, valine, and glycine amino acids. This sequence is of interest in biochemical and biophysical research, particularly in studies mimicking structural motifs found in elastin and other fibrous proteins . Peptides containing valine and glycine repeats are often investigated for their elastomeric properties and role in molecular self-assembly . Researchers utilize this compound to explore protein folding, peptide-based biomaterials, and cell-matrix interactions. This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4 B14688002 Gly-Val-Gly CAS No. 28112-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28112-97-2

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(12-6(13)3-10)9(16)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

RYAOJUMWLWUGNW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

Synthetic Methodologies for Gly Val Gly and Gly Val Gly Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. google.com This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. lsu.edu

Fmoc/tBu Chemistry and Protecting Group Selection

The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme. iris-biotech.debiosynth.com The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.de The side chains of trifunctional amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group, which remain stable throughout the synthesis and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com

For the synthesis of Gly-Val-Gly, the protecting group strategy is relatively straightforward as only Valine has a side chain, which is a non-reactive alkyl group and thus does not require protection.

Table 1: Protecting Groups for Amino Acids in this compound Synthesis using Fmoc/tBu Strategy

Amino Acidα-Amino Protecting GroupSide Chain Protecting Group
Glycine (B1666218) (Gly)FmocNone
Valine (Val)FmocNone

Data sourced from general knowledge of Fmoc/tBu SPPS chemistry.

Resin Selection and Cleavage Protocols

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage. For the synthesis of a short, neutral peptide like this compound, several resins are suitable.

Wang Resin: This is a popular choice for generating C-terminal carboxylic acid peptides. iris-biotech.debiotage.com Cleavage from Wang resin is typically achieved using a high concentration of TFA. iris-biotech.de

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1% TFA in dichloromethane). iris-biotech.de This is advantageous for producing protected peptide fragments and minimizing side reactions. It is particularly useful for C-terminal residues prone to racemization. biosynth.com

Rink Amide Resin: If a C-terminal amide is desired, Rink Amide resin is a standard choice. google.comnih.gov Cleavage from this resin also utilizes a strong acid cocktail. google.com

The final cleavage step not only liberates the peptide from the resin but also removes the side-chain protecting groups. A cleavage "cocktail" containing TFA and various scavengers is used to trap the reactive carbocations generated during the process, preventing unwanted modification of the peptide. thermofisher.combeilstein-journals.org For a simple peptide like this compound, a common cocktail is TFA/water (95:5). thermofisher.com If the peptide contained sensitive residues like Trp, Met, or Cys, more complex scavenger mixtures would be necessary. thermofisher.com

Table 2: Common Resins and Cleavage Cocktails for this compound

Resin TypeC-TerminalCleavage ConditionTypical Scavengers
WangAcid~95% TFA in DCMWater, Triisopropylsilane (TIS)
2-ChlorotritylAcid1-2% TFA in DCM or Acetic Acid/TFA/DCMNot always necessary for mild cleavage
Rink AmideAmide~95% TFA in DCMWater, Triisopropylsilane (TIS)

Data compiled from multiple sources. thermofisher.comiris-biotech.desigmaaldrich.com

Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the growing peptide chain requires an activating agent, known as a coupling reagent. The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization. bachem.com

Common classes of coupling reagents include carbodiimides (like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC)) and phosphonium (B103445) or aminium/uronium salts (like HBTU, HATU, and PyBOP). bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often used with carbodiimides to suppress racemization and improve reaction rates. bachem.comsci-hub.st

For the this compound sequence, the coupling of Fmoc-Val-OH to the resin-bound Glycine and subsequently Fmoc-Gly-OH to the Valine can be challenging due to the steric hindrance of the Valine side chain. To optimize these reactions, one might use a more potent coupling reagent like HATU, increase the coupling time, or perform a double coupling. bachem.comsigmaaldrich.com Microwave-assisted SPPS has also been shown to enhance coupling efficiency, especially for hindered couplings. arkat-usa.org

Table 3: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassAdvantagesDisadvantages
DIC/HOBtCarbodiimideCost-effective, low racemization with additive. bachem.comSlower than onium salts; potential for side reactions without HOBt.
HBTU/TBTUAminium/Uronium SaltFast, efficient, widely used. bachem.comCan cause side reactions with unprotected side chains.
HATUAminium/Uronium SaltHighly reactive, very effective for hindered couplings. bachem.comMore expensive; potential for racemization if not used correctly.
PyBOPPhosphonium SaltGood for hindered couplings, stable. sigmaaldrich.comByproducts can be difficult to remove.

Data compiled from multiple sources. bachem.comsigmaaldrich.com

Strategies for Overcoming Aggregation During Poly-Gly Sequence Assembly

While this compound itself is short, peptides containing poly-glycine sequences are notoriously difficult to synthesize due to on-resin aggregation. google.comnih.gov The flexible, unhindered nature of the glycine backbone allows for strong inter- and intra-chain hydrogen bonding, leading to the formation of stable secondary structures that render the N-terminus inaccessible for subsequent coupling reactions. peptide.comnih.govacs.org

Several strategies have been developed to mitigate this issue:

Use of Dipeptide Building Blocks: Incorporating pre-formed dipeptides, such as Fmoc-Gly-Gly-OH, can help to bypass the problematic single glycine additions that are prone to aggregation. google.com

Backbone Protection: Introducing a temporary, bulky protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can effectively disrupt the hydrogen bonding that leads to aggregation. sigmaaldrich.compeptide.com These groups are incorporated at regular intervals (e.g., every six to seven residues) and are removed during the final acid cleavage. peptide.com

Pseudoprolines: Dipeptides of Ser or Thr can be introduced as cyclic pseudoproline derivatives. peptide.com These structures act as "kinks" in the peptide backbone, disrupting the formation of β-sheet aggregates. peptide.com

Chaotropic Agents: The addition of chaotropic salts like LiCl or NaClO4 to the reaction mixture can help to disrupt hydrogen bonding networks and improve solvation of the growing peptide chain. peptide.com

Specialized Resins: Resins with grafted polyethylene (B3416737) glycol (PEG) chains, such as TentaGel or ChemMatrix, can improve solvation of the peptide chain within the resin matrix, thereby reducing aggregation. iris-biotech.deacs.org

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that can be later joined together. sigmaaldrich.com

Segment Condensation Techniques

Segment condensation involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution to form the final, larger peptide. sigmaaldrich.com For a peptide containing a this compound sequence, one could envision synthesizing a protected Gly-Val dipeptide and a protected Glycine, and then coupling them.

A key challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. thieme-connect.de To minimize this, coupling is often performed at a glycine or proline residue, which are not chiral or are sterically constrained, respectively. The use of highly efficient, low-racemization coupling reagents is also critical. ias.ac.in

Enzymatic ligation, using proteases like trypsin in reverse, has also been employed for segment condensation. psu.edu This method offers high specificity and avoids racemization, but is limited by the enzyme's substrate requirements and the need for carefully controlled reaction conditions to favor synthesis over hydrolysis. psu.edukarger.com

Challenges Related to Solubility in Solution Synthesis

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach for producing peptides, particularly shorter sequences like di- and tripeptides. creative-peptides.combrieflands.com However, a significant hurdle in the synthesis of peptides containing hydrophobic residues, such as this compound, is their poor solubility. nih.gov This issue affects not only the final peptide but also the intermediate fragments during synthesis.

The solubility problem is exacerbated by the bulky and hydrophobic protecting groups (e.g., Fmoc, Boc, Z) required for the amino and carboxyl termini during synthesis. unive.itnih.gov These groups increase the apolar nature of the amino acid derivatives, further limiting their solubility in both common organic solvents like N,N-dimethylformamide (DMF) and aqueous media. unive.itnih.gov For instance, unprotected tryptophan has been noted to exhibit solubility issues under certain conditions. acs.org

Researchers have explored various strategies to mitigate these solubility challenges. These include the use of "chaotropic agents" that disrupt hydrogen bonds, or the addition of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to improve the solvation properties of the reaction medium. nih.gov

Table 1: Factors Contributing to Solubility Challenges in Solution-Phase Synthesis of Hydrophobic Peptides

FactorDescriptionScientific RationaleCitation
Amino Acid Composition Presence of hydrophobic residues such as Valine, Leucine, and Isoleucine.Hydrophobic side chains tend to minimize contact with polar solvents, leading to aggregation. nih.gov
Secondary Structure Formation Tendency of sequences containing Glycine and β-branched amino acids to form β-sheet structures.Intermolecular hydrogen bonding in β-sheets creates stable, insoluble aggregates. nih.gov
Protecting Groups Use of bulky, apolar N-terminal (e.g., Fmoc, Boc) and side-chain protecting groups.Increases the overall hydrophobicity of the peptide intermediates, reducing their solubility in a range of solvents. unive.itnih.gov
Solvent Choice Incompatibility between the hydrophobic peptide and the polarity of the solvent.Poor solvation of the growing peptide chain leads to precipitation and incomplete reactions. nih.govunive.it

Enzymatic Synthesis Methodologies

Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods, operating under mild conditions with high specificity, thereby reducing the need for extensive protecting group strategies and minimizing side reactions. mdpi.com Proteases, which naturally hydrolyze peptide bonds, can be used as catalysts to form these bonds under controlled, thermodynamically or kinetically favorable conditions. mdpi.com

Thermolysin, a thermostable metalloprotease from Bacillus thermoproteolyticus, is a frequently used enzyme for peptide synthesis. mdpi.compnas.org It shows a preference for catalyzing bond formation involving hydrophobic amino acid residues. pnas.org The synthesis of peptide precursors can be achieved with high efficiency. For example, the optimal pH for thermolysin-catalyzed dipeptide synthesis can vary from 5.8 to 7.3 depending on the specific substrates used. nih.gov Studies on the chemo-enzymatic synthesis of Z-Asp-Val-Tyr-NH2, a precursor for another peptide, utilized thermolysin to couple Z-Asp-OH and Val-Ty-NH2 in a biphasic aqueous/organic system, achieving a 27.02% yield under optimized conditions (pH 6.5, 40°C). jlu.edu.cn

Papain is another protease that has been shown to catalyze the formation of peptide bonds, including those involving glycine, such as Gly-Gly and Gly-Phe. core.ac.uknih.gov The protease from Staphylococcus aureus (V8) and subtilisin are other examples of enzymes used as "peptide ligases". mdpi.com

A key strategy in enzymatic synthesis is shifting the reaction equilibrium from hydrolysis towards synthesis. This can be achieved by using organic co-solvents, which reduce water activity, or by precipitating the product as it forms. mdpi.compnas.org For instance, the dipeptide Valyl-glycine (Val-Gly), a direct substrate for the synthesis of the taste-enhancing peptide γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), has been efficiently synthesized using an L-amino acid esterase (LAE) from Elizabethkingia sp. TT1. researchgate.netnih.gov This specific enzyme was identified after screening microorganisms for the highest synthetic activity toward Val-Gly from valine methylester and glycine. nih.gov

Table 2: Examples of Enzymatic Synthesis of Peptides and Precursors

EnzymeSubstratesProduct/TargetKey Findings & ConditionsCitation
L-amino acid esterase (LAE) Valine methylester and GlycineValyl-glycine (Val-Gly)Enzyme from Elizabethkingia sp. TT1 showed the highest synthetic activity. The purified enzyme has optimal activity at pH 9.0 and 25°C. researchgate.netnih.gov
Thermolysin Z-Asp-OH and Val-Ty-NH2Z-Asp-Val-Tyr-NH2Optimal conditions: pH 6.5, 40°C, in an n-butanol/buffer system. Yield of 27.02%. jlu.edu.cn
Thermolysin Z-(Gly)n-Phe-OH and H-Leu-NHPhZ-(Gly)n-Phe-Leu-NHPhSynthesis rate is fastest with Z-Phe-OH and progressively slower as glycyl residues are added, contrary to results with pepsin. pnas.org
Papain Boc-Gly and Phe-OMeBoc-Gly-Phe-OMeSynthesis investigated in a CH₂Cl₂-buffer mixture at pH 9 using papain immobilized on polymer supports. core.ac.uk

Advanced Synthesis Techniques (e.g., Microwave Irradiation for Polycondensation)

Microwave-assisted synthesis has emerged as a powerful tool in peptide chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. researchgate.net Microwave energy directly heats the molecules in the reaction mixture, leading to rapid and uniform heating that can overcome kinetic barriers, especially in "difficult" couplings. upc.edu

This technique has been successfully applied to the synthesis of peptides containing Gly-Val sequences. A notable example is the polycondensation of the pentapeptide unit H-Gly-Val-Gly-Val-Pro-OH (GVGVP) to form a high-molecular-weight polypeptide. nih.gov Conventional polycondensation of this unit is difficult, but using microwave irradiation in the presence of specific additives allowed the reaction to proceed smoothly, yielding a product with a molecular weight greater than 7,000 Da on a gram scale. nih.gov

Table 3: Research Findings on Microwave-Assisted Synthesis of Gly-Val Containing Peptides

Peptide TargetSynthesis MethodKey ConditionsOutcomeCitation
Poly(this compound-Val-Pro) Microwave-assisted polycondensationMonomer: H-Gly-Val-Gly-Val-Pro-OH; various additives and solvents were optimized.Smooth reaction, produced high molecular weight (>7000 Da) polypeptide in good yield. nih.gov
Fmoc-Val-Pro-Gly-Val-Gly-OBzl Solution-phase microwave synthesisFmoc-amino acid chlorides, zinc dust, microwave irradiation (720 W).Each coupling step completed in 30-45 seconds. Final pure pentapeptide obtained in 67% yield. arkat-usa.org
Asn-Gly-Val Solid-phase microwave synthesisFmoc-Val-Wang Resin, HCTU/DIPEA activation, 20% Piperidine deprotection. Microwave power set to maintain temp <60°C.Coupling performed for 5 minutes. Final product confirmed by mass spectrometry with no incomplete couplings observed. google.com

Conformational Analysis and Structural Characterization of Gly Val Gly

Theoretical and Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the vast conformational space available to peptides. These methods allow for the prediction of stable structures, the simulation of dynamic behavior, and the calculation of energetic properties, offering insights that complement experimental data.

Molecular Mechanics and Energy Minimization Studies

Molecular mechanics (MM) is a computational method that utilizes classical physics to model the potential energy surface of molecules. By representing atoms as spheres and bonds as springs, MM force fields can rapidly calculate the energy of a given conformation. Energy minimization techniques are then employed to locate low-energy structures on this surface.

Studies on peptides containing the Gly-Val-Gly sequence, or similar motifs, have utilized MM to investigate conformational preferences. For instance, the conformational behavior of the synthetic peptide Boc-Gly-Val-Gly-Gly-Leu-OMe, which contains a this compound segment, was explored using molecular mechanics. nih.gov These studies suggest that the peptide exists in a variety of low-energy conformations, often characterized by the presence of γ-turns and type II β-turns. nih.gov The general picture that emerges from these analyses is one of a molecule that combines flexibility with specific conformational preferences. nih.gov

The development of force fields, such as the OPLS-AA/L force field, is crucial for the accuracy of these simulations. Parameters for specific residues, including glycyl radicals, have been developed based on quantum chemical calculations to ensure the molecular mechanics hypersurface accurately reflects the quantum chemical potential energy surface. researchgate.net This process involves fitting the MM parameters to reproduce quantum mechanically calculated energies, ensuring a more faithful representation of the molecule's behavior. researchgate.netnih.govroyalsocietypublishing.org

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal motion, allowing for the exploration of the conformational landscape over time. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the solvent.

MD simulations of peptides containing this compound have revealed a "conformational floppiness," indicating that the energy barriers between different conformations are very low. nih.gov This flexibility is a key characteristic of this and similar peptide sequences. Simulations of a capped this compound tripeptide have been used as a model system to develop and validate computational tools for studying mutations in proteins. mpg.de

The behavior of this compound and its constituent amino acids in aqueous solution has also been a focus of MD studies. Simulations of glycine (B1666218) in water have been used to investigate aggregation phenomena, considering different protonation states. acs.orgrsc.org Similarly, the surface affinity of glycine and valine has been studied to understand their behavior at the water-air interface, which is relevant for atmospheric and biological processes. These simulations often employ advanced techniques like umbrella sampling and steered MD to calculate the potential of mean force (PMF) for moving the amino acid from the bulk solution to the surface.

The choice of force field and water model is critical in MD simulations. The AMBER99SB*-ILDN force field, combined with the TIP3P water model, has been used to study the folding and dynamics of heptapeptides containing Asn-Gly sequences, providing a point of comparison for results obtained from quantum mechanical calculations. plos.org

Quantum Chemical Computations (e.g., DFT, AM1, Ab Initio Methods)

Quantum chemical computations offer a more rigorous, albeit computationally expensive, approach to studying molecular structure and energetics. These methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing highly accurate information about conformational energies and other properties.

Density Functional Theory (DFT) is a popular quantum chemical method that has been applied to dipeptides like glycylvaline (B15071086) (Gly-Val). ajrconline.org For example, DFT at the B3LYP/3-21G/LANL2DZ(Sn) level has been used to optimize the geometry and calculate the harmonic frequencies of a di-n-butyltin(IV) derivative of Gly-Val. ajrconline.org Such calculations provide insights into the electronic properties and global reactivity descriptors of the molecule. ajrconline.org DFT has also been used to study the structural and spectral characteristics of cyclic dipeptides. researchgate.net

Semi-empirical methods like AM1 and ab initio methods have also been employed to study peptides containing valine and glycine. For instance, AM1 and ab initio computations were used to investigate the conformation of the elastinic tetrapeptide Val-Pro-Gly-Gly, concluding that the most probable structure is a type II β-turn. tandfonline.com Similarly, the conformational analysis of the pentapeptide Val-Gly-Gly-Val-Gly was performed using AM1 and ab initio methods at the 3-21G level to understand the formation of β-turns. researchgate.net While useful, it has been noted that the AM1 method may not always accurately characterize the relative energies of conformers for certain amino acids. psu.edu

Ab initio methods have been systematically used to study the conformational preferences of small peptides, providing a benchmark for other computational techniques. psu.edu These studies have explored the potential energy surfaces of blocked dipeptides, including those with glycine and valine residues. psu.edu

Table 1: Examples of Quantum Chemical Methods Applied to Gly-Val and Related Peptides

Peptide/SystemComputational MethodBasis SetFocus of StudyReference
di-n-butyltin(IV) derivative of Gly-ValDFT (B3LYP)3-21G/LANL2DZ(Sn)Geometry optimization, harmonic frequencies, electronic properties ajrconline.org
Val-Pro-Gly-GlyAM1, Ab initioNot specifiedConformational analysis, β-turn prediction tandfonline.com
Val-Gly-Gly-Val-GlyAM1, Ab initio3-21GConformational analysis, β-turn formation researchgate.net
Cyclo(Gly-Val)DFT (B3LYP)6-31++G(d,p)Geometry optimization of the most stable conformation researchgate.net

Conformational Energy Landscapes and Free Energy Reweighting Techniques

The conformational energy landscape provides a comprehensive map of a molecule's possible shapes and their corresponding energies. Understanding this landscape is crucial for predicting the dominant conformations and the dynamics of interconversion between them. Enhanced sampling techniques in MD simulations are often used to explore these landscapes more efficiently.

Methods like metadynamics force the system to escape from energy minima by adding a history-dependent bias potential, allowing for a more thorough exploration of the phase space. fu-berlin.deaip.orgresearchgate.netfu-berlin.de The resulting non-equilibrium dynamics can then be "reweighted" to recover the original free energy profile. Girsanov reweighting is one such technique used to construct a Markov State Model (MSM) from the biased simulation, providing a kinetic and thermodynamic description of the system. fu-berlin.deaip.orgresearchgate.netfu-berlin.deacs.org This combined metadynamics/Girsanov-reweighting approach has been demonstrated on systems including the hexapeptide Val-Gly-Val-Ala-Pro-Gly. fu-berlin.deaip.orgresearchgate.net

Accelerated molecular dynamics (aMD) is another enhanced sampling method that flattens the potential energy surface to accelerate transitions between low-energy states. unc.edu The "PyReweighting" toolkit provides tools to reweight aMD trajectories to recover the canonical ensemble and the original free energy profile using methods like exponential averaging and cumulant expansion. unc.edu

Free energy landscapes of peptide dimers have been constructed using multicanonical molecular dynamics simulations in explicit water. nih.gov These studies provide the potential of mean force along key reaction coordinates, revealing the relative stabilities of extended and β-turn conformations. nih.gov Analysis of these landscapes can also decompose the contributions of intramolecular peptide energy and hydration effects. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores like the peptide bond. npl.co.uk

The far-UV CD spectrum (typically 180-260 nm) provides information about the proportions of α-helix, β-sheet, β-turn, and random coil conformations. npl.co.ukcerealsgrains.org For peptides containing this compound, CD spectroscopy can be used to identify the presence of specific secondary structures. For example, studies on elastin-like peptides, which often contain this compound motifs, have used CD to characterize the formation of β-turns. cerealsgrains.org

The CD spectra of polypeptides containing repeating Val-Pro-Gly and Val-Gly units have been shown to change with temperature, indicating a shift in the secondary structure content. researchgate.net For instance, one study showed that as temperature increased, the helical structure became more preferred, while the percentage of unordered structure decreased. researchgate.net

CD spectroscopy has also been used in conjunction with computational methods to study the conformation of peptides. For the elastinic tetrapeptide Val-Pro-Gly-Gly, CD spectroscopy in solution was used to confirm the theoretical prediction of a type II β-turn structure. tandfonline.com Similarly, experimental CD measurements in a non-polar solvent supported the theoretical results from molecular mechanics and dynamics simulations of Boc-Gly-Val-Gly-Gly-Leu-OMe. nih.gov Furthermore, CD has been used to investigate the structural changes in DNA upon interaction with sequential polypeptides like poly(L-Arg-L-Val-Gly). nih.gov

Table 2: Secondary Structure Content of an Elastin-like Polypeptide Determined by CD Spectroscopy

Temperatureα-Helix (%)β-Strand (%)β-Turn (%)Unordered (%)Reference
20 °C6.036.521.536.0 researchgate.net
80 °C9.337.022.031.0 researchgate.net

Data derived from a study on a polypeptide with repeating motifs similar to tropoelastin. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solution-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. thieme-connect.denih.gov For peptides like this compound, ¹H and ¹³C NMR are particularly informative. thieme-connect.detitech.ac.jp

¹H NMR spectra provide data on proton chemical shifts, which are sensitive to the local electronic environment and, by extension, the peptide's conformation. thieme-connect.de In flexible peptides, observed chemical shifts are often an average of multiple rapidly interconverting conformations. thieme-connect.de However, deviations from "random coil" shifts can indicate specific conformational preferences. thieme-connect.de Key parameters derived from ¹H NMR include:

Chemical Shifts: The resonance frequency of a nucleus relative to a standard. In peptides, the chemical shifts of amide (NH) and α-protons (CαH) are particularly sensitive to backbone conformation. thieme-connect.de

Coupling Constants (J-couplings): These provide information about the dihedral angles between adjacent atoms. For instance, the ³J(HN,Hα) coupling constant is related to the φ (phi) torsion angle of the peptide backbone. thieme-connect.de

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone and side chains. thieme-connect.detitech.ac.jp The chemical shifts of Cα, Cβ, and carbonyl (C=O) carbons are highly dependent on the secondary structure. titech.ac.jp For example, the ¹³C chemical shifts of the carbonyl carbon in glycine residues are known to be significantly displaced depending on whether the residue is in a β-sheet, 3₁₀-helix, or α-helix conformation. titech.ac.jp Solid-state NMR studies on polypeptides containing glycine have shown that the principal values of the chemical shift tensor (δ₁₁, δ₂₂, and δ₃₃) of the glycine carbonyl carbon are sensitive to conformational changes. titech.ac.jp

Solution-State NMR studies on peptides containing the this compound sequence, such as in elastin-mimetic peptides, have been used to determine the statistical distribution of backbone torsion angles (φ and ψ). acs.org These studies often involve the use of two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign resonances and determine spatial proximities between protons. ias.ac.innih.gov For instance, in a study of an 11-residue peptide containing a Phe-Gly-Met sequence, analysis of NOEs, coupling constants, and amide proton exchange rates provided insights into its structure in aqueous solution. nih.gov

Table 1: Representative ¹³C NMR Chemical Shift Tensor Principal Values for Glycine Carbonyl Carbon in Different Conformations

Conformationδ₁₁ (ppm)δ₂₂ (ppm)δ₃₃ (ppm)Isotropic Shift (ppm)
Antiparallel β-sheetUnchangedLarger displacementLarger displacementSignificant displacement
3₁₀-helixUnchangedLarger displacementLarger displacementSignificant displacement
α-helixUnchangedLarger displacementLarger displacementSignificant displacement

Data adapted from solid-state NMR studies on polypeptides containing ¹³C-enriched glycine. titech.ac.jp The exact values are dependent on the specific polypeptide environment.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable tools for investigating the secondary structure of peptides by probing their vibrational modes. umich.eduscispace.commdpi.com The amide bands in the IR spectrum are particularly sensitive to the peptide backbone conformation and hydrogen bonding patterns.

Key amide bands used in the vibrational analysis of peptides include:

Amide I (1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration. Its frequency is highly sensitive to the secondary structure (α-helix, β-sheet, β-turn, random coil) and hydrogen bonding. For example, bands around 1662 and 1649 cm⁻¹ have been observed in parallel-chain structures. umich.edu

Amide II (1510-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations. In a study of L-Val-Gly-Gly, calculated frequencies for this mode were 1538 and 1541 cm⁻¹, with a strong observed band at 1543 cm⁻¹. umich.edu

Amide III (1220-1320 cm⁻¹): A complex band resulting from a mixture of C-N stretching and N-H bending. This region can be used to distinguish between different backbone conformations. pnas.org

FTIR studies on glycine have identified characteristic peaks that can be used for its identification and conformational analysis. mdpi.comresearchgate.net For instance, specific IR peaks around 910 cm⁻¹ and 930 cm⁻¹ are characteristic of α- and γ-glycine polymorphs, respectively. researchgate.net In studies of glycine in human serum, characteristic bands at 906, 1036, 1111, 1330, and 1414 cm⁻¹ were attributed to CH₂ rocking, C-N stretching, NH₃ rocking, CH₂ wagging, and symmetric O-C=O stretching, respectively. mdpi.com

The analysis of these bands in this compound can reveal the presence of specific secondary structures, such as β-turns or extended conformations, by comparing the observed frequencies with those from reference compounds and theoretical calculations. umich.eduscispace.com

Table 2: Characteristic Infrared Bands of Glycine

Wavenumber (cm⁻¹)Vibrational Assignment
1414O-C=O symmetric stretching
1330CH₂ wagging
1111NH₃ rocking
1036C-N stretching
906CH₂ rocking

Data from FTIR studies of glycine in human serum. mdpi.com

Raman Spectroscopy for Conformational Studies

Raman spectroscopy provides complementary information to IR spectroscopy for the conformational analysis of peptides. nih.govacs.org The technique is particularly sensitive to the vibrations of the peptide backbone and amino acid side chains. nih.gov

Studies on elastin-like peptides have utilized UV resonance Raman (UVRR) spectroscopy to probe the local conformation and hydrogen bonding of valine and other peptide bonds. nih.gov By analyzing the Amide III₃ band of valine, researchers can infer the population of different backbone conformations, such as β-strands and β-turns. nih.gov The combination of Raman spectroscopy with other techniques like circular dichroism (CD) allows for a more comprehensive understanding of the conformational landscape of peptides containing this compound sequences. nih.gov

Table 3: Key Raman Bands for Conformational Analysis of Peptides Containing Glycine and Valine

BandApproximate Wavenumber (cm⁻¹)Significance
Amide I1650-1680Sensitive to secondary structure
Amide III (Valine)Varies (conformation-dependent)Sensitive to the ψ dihedral angle of valine
Amide III (Glycine)~1284Characteristic of glycine peptide bonds

Data derived from UV resonance Raman studies of elastin-like peptides. nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Electrical Properties Related to Structure

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the impedance of a system over a range of frequencies. uakron.edu While not a direct method for determining peptide conformation, EIS can provide insights into the electrical properties of peptides and their interactions, which are related to their structure. nih.govresearchgate.net

EIS has been used to characterize amino acids in aqueous environments by measuring their electrical properties. nih.gov Studies have shown that polar and non-polar amino acids exhibit different electrochemical activities. nih.gov For instance, non-polar amino acids like glycine and valine have unique electrical properties that appear to be dependent on their molecular weight and structure. nih.gov

In the context of this compound, EIS could potentially be used to study the self-assembly of the peptide on electrode surfaces or its interaction with other molecules. Changes in the impedance spectra upon peptide adsorption or binding can be related to structural changes or the formation of different layers on the electrode. researchgate.net For example, the formation of a peptide layer on a gold electrode can be characterized by changes in the charge transfer resistance and capacitance, which are sensitive to the packing and conformation of the peptide molecules. researchgate.net While direct conformational data is not obtained, EIS can complement other techniques by providing information on the collective electrical behavior of the peptide ensemble, which is influenced by its conformational state.

Identification of Preferred Conformational States

The conformational landscape of this compound is characterized by a propensity to form turn structures, which are crucial elements in protein folding and molecular recognition.

Beta-Turn Structures (e.g., Type II Beta-Turns, Flexible Beta-Turns)

The β-turn is a common secondary structure motif that reverses the direction of the polypeptide chain. colostate.educerealsgrains.org It is composed of four amino acid residues, and various types of β-turns exist, defined by the φ and ψ dihedral angles of the second and third residues. duke.edu

The this compound sequence is particularly well-suited to adopt β-turn conformations. The presence of glycine at the third position (i+2) is highly favorable for the formation of a Type II β-turn. colostate.eduduke.edu In a Type II β-turn, the steric hindrance between the carbonyl oxygen of the second residue and the side chain of the third residue is relieved when the third residue is glycine. duke.edu

NMR and circular dichroism studies on elastin-mimetic peptides containing the Val-Pro-Gly-Val-Gly sequence have provided evidence for the existence of Type II β-turns involving the Pro-Gly segment. acs.org In some cases, an equilibrium between a β-turn and a γ-turn structure has been proposed for the this compound segment in N-methylamide derivatives of elastin (B1584352) repeating sequences. nih.gov This suggests a degree of conformational flexibility, leading to what can be described as flexible β-turns.

Table 4: Dihedral Angles for a Classic Type II β-Turn

Residueφ (phi)ψ (psi)
i+1~ -60°~ 120°
i+2~ 90°~ 0°

These are approximate values and can vary. duke.edu

Gamma-Turn Structures

The γ-turn is another type of reverse turn, tighter than the β-turn, involving only three amino acid residues. duke.eduacs.org It is characterized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue, forming a seven-membered ring. duke.edu

The flexibility of glycine makes it a suitable residue for participating in γ-turns. Theoretical and experimental studies have identified γ-turns in various peptides. duke.edunih.gov In the context of elastin-derived peptides, conformational studies have suggested the possibility of an equilibrium between β-turn and γ-turn structures within certain segments. nih.gov Specifically, for N-methylamide derivatives of elastin repeating sequences, an equilibrium involving a γ-turn in the this compound segment has been proposed. nih.gov This indicates that under certain conditions, the this compound sequence can adopt a compact, folded conformation stabilized by a γ-turn hydrogen bond.

Helical and Amorphous Conformations

The conformational landscape of the tripeptide this compound (GVG) is influenced by the intrinsic properties of its constituent amino acids. Glycine, lacking a side chain, possesses a high degree of conformational flexibility, allowing it to access a wide range of dihedral angles, including those typically disallowed for other amino acids. nih.govproteopedia.org This flexibility can disrupt stable secondary structures, yet it also enables glycine to occupy unique positions within a peptide structure, such as tight turns. nih.govlibretexts.org Conversely, valine's bulky, beta-branched side chain can introduce steric hindrance that destabilizes α-helical conformations. libretexts.org The interplay of these residues dictates the propensity of GVG to adopt ordered helical structures or exist in more disordered, amorphous states.

Studies on analogous peptides provide insight into the potential conformations of GVG. For instance, the hydrated crystalline form of the closely related tripeptide Gly-Gly-Val has been observed to adopt an α-helical configuration. nih.gov In larger peptide contexts, the conformation of a GVG sequence is highly dependent on its environment and flanking residues. capes.gov.brrsc.org A computational analysis of a peptide containing a Gln-Gly-Val-Asp sequence found that it could exist in both β-turn and amphipathic helical conformations. nih.gov The helical propensity of both glycine and valine has been noted to be position-dependent within a helix; they are more favored in the first turn of an α-helix than in a central position. nih.gov

In the solid state, elastin-derived peptide sequences related to GVG have been shown to exist in an amorphous phase. nih.gov Detailed analysis of these amorphous states reveals the presence of local order and cooperative motions, indicating that even in a non-crystalline form, the peptide chains are not entirely random. nih.gov The tendency for peptides containing this compound sequences to form various folded structures, including different types of turns, highlights the peptide's structural versatility.

Table 1: Conformational States of Peptides Containing this compound or Analogous Sequences

Peptide SequenceMethodologyObserved Conformation(s)Reference
Gly-Gly-Val (hydrate)Solid-State NMR, X-Ray Crystallographyα-helical configuration in the solid state. nih.gov
Boc-Gly-Val-Gly-Gly-Leu-OMeMolecular Mechanics, Molecular DynamicsManifold of low-energy conformations, including γ-turns and type II β-turns. nih.gov
(Val-Pro-Gly-Val-Gly)6Solid-State NMR, PDB AnalysisStatistical distribution of backbone torsion angles for the this compound segment was determined, indicating common protein conformations. acs.org
Boc-Gly-Dpg-Gly-OHX-Ray CrystallographyGly(1) adopts a helical conformation (ϕ ≈ -72°, ψ ≈ -32°) while the overall tripeptide is extended. capes.gov.brrsc.org
Gly-Leu-Gly-Gly-ValDifferential Scanning Calorimetry (DSC), Thermally Stimulated Current (TSC)Exists in an amorphous phase in the solid state with evidence of local order. nih.gov

Conformational Flexibility and Dynamics

The conformational flexibility of this compound is a defining characteristic, largely attributable to the two terminal glycine residues. The absence of a bulky side chain on glycine allows for a much wider range of motion around its φ and ψ backbone dihedral angles compared to other amino acids. proteopedia.orgnih.gov This inherent pliability is a key factor in the peptide's dynamic behavior.

Molecular dynamics (MD) simulations of peptides containing GVG sequences reveal significant conformational dynamism. A study on the elastin-building block Boc-Gly-Val-Gly-Gly-Leu-OMe described the molecule as having "conformational floppiness," characterized by very low energy barriers between a multitude of different conformations. nih.gov This suggests that the peptide rapidly samples a diverse conformational space rather than residing in a single, rigid structure. This dynamic nature is crucial for the function of proteins like elastin, where flexibility is paramount. nih.gov

Theoretical conformational analysis on the model peptide HCO-Gly-L-Val-Gly-NH2 identified three distinct low-energy minima for the valine side chain torsion angle (χ1), corresponding to gauche(-), gauche(+), and anti-periplanar conformations. researchgate.net The gauche(-) conformer was determined to be the most stable. researchgate.net This indicates that while the peptide is flexible, it possesses distinct conformational preferences. NMR studies on glycyl-L-valyl-glycine in solution further support the existence of a flexible, dynamic structure, as evidenced by changes in the chemical shifts of its protons upon peptide bond formation. oup.com Solid-state NMR experiments on the related Gly-Gly-Val peptide hydrate (B1144303) revealed dynamic processes even in the crystalline state, including rapid 180° flips of water molecules hydrogen-bonded to the peptide and proton transfer events, highlighting the intrinsic mobility of the system. nih.gov

Table 2: Calculated Low-Energy Conformers of HCO-Gly-L-Val-Gly-NH2 Based on Valine Side Chain Torsion Angle (χ1)

ConformerSide Chain Torsional Angle (χ1) RangeRelative StabilityReference
gauche(-)~60°Most Stable (Lowest Energy) researchgate.net
gauche(+)~300° (-60°)Local Minimum researchgate.net
anti (trans)~180°Local Minimum researchgate.net

Molecular Interactions and Self Assembly Mechanisms of Gly Val Gly

Role of Intermolecular Hydrogen Bonding in Self-Assembly

Intermolecular hydrogen bonding is a primary directional force in the self-assembly of peptides, including Gly-Val-Gly and its derivatives. These bonds form between the amide (-CONH-) groups of adjacent peptide backbones, leading to the formation of ordered secondary structures. wikipedia.orgnih.gov The hydrogen bonds dictate the specific arrangement of peptide chains, contributing to the stability and morphology of the resulting supramolecular architectures. acs.orgfrontiersin.org

In the context of this compound-based systems, hydrogen bonding is fundamental to the formation of β-sheets, where peptide strands align either in a parallel or antiparallel fashion. researchgate.nettandfonline.com The process of self-assembly is often initiated by the formation of these hydrogen-bonded networks, which act as a scaffold for further hierarchical organization. nih.gov The strength and geometry of these hydrogen bonds can be influenced by the surrounding solvent environment and the presence of specific amino acid side chains. acs.org For instance, studies on related peptides have shown that the formation of intermolecular hydrogen bonds is a key driver for the generation of nanofibers during the gelation process. nih.gov The precise pattern of hydrogen bonding can lead to complex structures like supramolecular helices or sheets. tandfonline.comarkat-usa.org

Hydrophobic Interactions as Driving Forces for Assembly

Alongside hydrogen bonding, hydrophobic interactions play a crucial role as a driving force in the self-assembly of peptides containing nonpolar residues like valine. frontiersin.orgmdpi.com These interactions arise from the tendency of nonpolar groups to minimize their contact with water, leading to their aggregation in aqueous environments. mdpi.com In peptides like this compound, the hydrophobic valine side chain is a key contributor to this effect.

The hydrophobic effect drives the initial association of peptide monomers and displaces the conformational equilibrium towards more ordered structures. nih.gov This is particularly evident at water-hydrophobic interfaces, where the adsorption of nonpolar sidechains can catalyze the formation of β-sheet structures. nih.gov The interplay between hydrophobic interactions and hydrogen bonding is synergistic; while hydrophobic forces drive the initial aggregation, hydrogen bonds provide the directional specificity to form well-defined secondary structures. frontiersin.org This cooperative action is essential for the formation of stable, hierarchical assemblies such as fibrils and gels. nih.govrsc.org The balance between hydrophilic and hydrophobic segments within a peptide is a critical determinant of its self-assembly behavior and the morphology of the resulting nanostructures. rsc.org

Peptide-Directed Supramolecular Self-Assembly Processes

Peptide-directed self-assembly is a process where the specific amino acid sequence of a peptide dictates the formation of well-defined supramolecular structures. cas.cnacs.org This bottom-up approach leverages the inherent recognition and interaction properties of peptides to create complex, functional materials. rsc.org The sequence of amino acids, their chirality, and the presence of specific functional groups all contribute to the final architecture of the self-assembled material. researchgate.neteurekalert.org

The self-assembly process is often hierarchical, starting from the formation of secondary structures like β-sheets or α-helices, which then organize into larger structures such as nanofibers, nanotubes, or vesicles. rsc.org This process can be influenced by external stimuli such as temperature, pH, and solvent composition, allowing for dynamic and responsive materials. researchgate.net For example, a conjugate of a this compound-Val peptide with dithienylcyclopentene was found to form a multi-responsive organogel. cas.cn The ability to control the self-assembly process by modifying the peptide sequence or its environment is a powerful tool for creating materials with tailored properties for various applications. acs.orgthno.org

Formation of Hierarchical Supramolecular Structures

The interplay of intermolecular forces in this compound and related peptides leads to the formation of a variety of hierarchical supramolecular structures. These structures range from one-dimensional fibrils and nanofibers to three-dimensional networks like organogels.

Beta-Sheet Organization and Fibril Formation

A common motif in the self-assembly of peptides is the formation of β-sheets, which are extended polypeptide chains connected laterally by hydrogen bonds. wikipedia.org In the case of this compound containing peptides, the alternation of hydrophobic and hydrophilic residues can promote the formation of amphiphilic β-strands that subsequently assemble into β-sheets. nih.gov These β-sheets can then stack upon one another, driven by side-chain interactions, to form elongated structures known as fibrils. rsc.org

The organization within these fibrils is often a cross-β structure, where the β-strands are oriented perpendicular to the fibril axis. rsc.org The stability of these β-sheet fibrils is dependent on factors such as the specific amino acid sequence and the conditions of assembly. acs.org For instance, peptides with a propensity to form β-sheets are implicated in the formation of amyloid fibrils. nih.gov The process of fibril formation is hierarchical, starting with the association of monomers into oligomers, which then act as nuclei for the growth of longer protofilaments that eventually intertwine to form mature fibrils. rsc.org

FeatureDescription
Primary Structure Repeating this compound sequence or similar motifs.
Secondary Structure Formation of β-strands due to extended peptide backbone conformation.
Tertiary Structure Association of β-strands via intermolecular hydrogen bonds to form β-sheets (parallel or antiparallel). researchgate.nettandfonline.com
Quaternary Structure Stacking of β-sheets to form protofilaments and subsequent twisting into mature fibrils. rsc.org

Helical Nanofibers and Chiral Structures

In addition to linear fibrils, peptides can self-assemble into helical nanofibers, where the chirality of the constituent amino acids is transferred to the supramolecular level. researchgate.net The twisting of β-sheets or the helical arrangement of peptide monomers can give rise to these chiral structures. rsc.org The handedness of the resulting helix (left- or right-handed) is often determined by the chirality of the amino acids used (L- or D-isomers). researchgate.net

For example, a this compound-Val segment was found to self-assemble into helical nanofibers, with the driving forces being hydrogen bonds and azide-azide interactions. cas.cn The co-assembly of enantiomeric amino acid derivatives has been shown to produce helical nanofibers with a handedness dependent on the molecular chirality of the components. researchgate.net This ability to control the supramolecular chirality is of significant interest for applications in catalysis and materials science. eurekalert.org

Organogel Formation

Under certain conditions, the self-assembled fibrillar networks of peptides can entrap solvent molecules, leading to the formation of a semi-solid material known as an organogel. acs.orgrsc.org The formation of an organogel is dependent on a delicate balance of peptide-peptide and peptide-solvent interactions. rsc.org

Tubular Peptide Superstructures and Discrete Cyclic Assemblies

The self-assembly of peptides into well-defined nanostructures is a phenomenon driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and van der Waals forces. While the simple tripeptide this compound (GVG) itself has not been extensively reported to form extensive tubular superstructures independently, its constituent amino acids, glycine (B1666218) and valine, are key components in larger peptide sequences known to assemble into such architectures. The principles governing the formation of these structures provide insight into the potential role of GVG-containing sequences.

Peptide nanotubes (PNTs) are a class of self-assembled superstructures formed by the stacking of cyclic peptides. rsc.orgrsc.org These cyclic peptides act as fundamental building blocks, orienting themselves through intermolecular hydrogen bonds, primarily between the backbone amide groups, to form a hollow, cylindrical structure. rsc.org The diameter of the nanotube can be precisely controlled by the number of amino acid residues within the cyclic peptide ring. rsc.orgrsc.org

The self-assembly into tubular structures is often facilitated by sequences that can adopt a β-sheet-like conformation, allowing for stable hydrogen bonding between adjacent cyclic units. rsc.org For instance, cyclic peptides with alternating D- and L-amino acid configurations are known to form highly ordered PNTs. nih.gov The side chains of the amino acids project outward from the nanotube core, influencing its surface properties and interactions with the surrounding environment. In this context, a sequence containing this compound could contribute to such assemblies. The small, flexible nature of glycine would impose minimal steric hindrance, while the hydrophobic valine side chain could participate in crucial hydrophobic interactions that help stabilize the tubular structure.

Discrete cyclic assemblies are another important facet of peptide self-organization. Cyclic peptides can be synthesized by forming a peptide bond between the N-terminus and C-terminus of a linear peptide chain. msu.edu These cyclic structures can then serve as monomers for further assembly into more complex architectures. Studies on cyclic peptides containing glycine and valine have shown that they can adopt specific conformations, sometimes featuring β-turns, which are stabilized by intramolecular hydrogen bonds. rsc.org These pre-organized cyclic structures can then interact with each other to form discrete, well-defined assemblies. For example, research has shown that ferrocene-peptide conjugates containing Gly-Val sequences can form discrete cyclic supramolecular assemblies that further organize into tubular superstructures.

Coacervation Phenomena in Elastin-Derived Peptides

Coacervation is a liquid-liquid phase separation phenomenon observed in aqueous solutions of certain polymers, including elastin (B1584352) and elastin-like peptides (ELPs). This process is characterized by the spontaneous self-assembly of the polymer into a dense, protein-rich phase (the coacervate) upon an increase in temperature. kyushu-u.ac.jpgoogle.com The tripeptide this compound is a constituent of the canonical Val-Pro-Gly-Val-Gly (VPGVG) repeating pentapeptide sequence found in tropoelastin, the soluble precursor to elastin. researchgate.netuva.es This repeating motif is fundamental to the coacervation behavior of ELPs.

The driving force for coacervation is primarily entropic. Below a certain transition temperature (Tt), the hydrophobic residues of the ELP are surrounded by ordered water molecules. As the temperature increases above the Tt, these ordered water molecules are released into the bulk solvent, leading to a significant increase in the entropy of the system, which favors the aggregation of the peptide chains. acs.org This process is reversible, with the peptide redissolving upon cooling. kyushu-u.ac.jpnih.gov

Research has extensively demonstrated the critical role of the VPGVG sequence in coacervation. Studies on synthetic ELPs have shown that the hydrophobicity of the amino acid at the fourth position (the "guest residue," Xaa, in VPGXG) and the number of pentapeptide repeats significantly influence the Tt. More hydrophobic guest residues generally lead to a lower Tt. google.com

Several studies have investigated how modifications to the VPGVG sequence affect coacervation, highlighting the importance of each component.

Table 1: Research Findings on the Coacervation of Elastin-Like Peptides
Peptide SequenceKey FindingReference
(VPGVG)nDemonstrates reversible coacervation. A high number of repeats (n > 40) is typically required for efficient coacervation. kyushu-u.ac.jpnih.gov
(IPGVG)n (n=7–10)These shorter, Ile-containing peptides exhibit clear coacervation, which is attributed to the formation of ordered secondary structures, mainly type II β-turns. benthamdirect.comeurekaselect.com
(FPGVG)5Exhibits stronger coacervation properties than (VPGVG)10, demonstrating that increasing hydrophobicity (Phe vs. Val) can enhance coacervation even in shorter peptides. nih.govingentaconnect.com
(Cys-(FPGVG)5)2Dimerization of the (FPGVG)5 peptide significantly enhances coacervation, occurring at lower concentrations and temperatures compared to the monomer. kyushu-u.ac.jpnih.gov
(VPGV)nDeletion of the final glycine (Gly5) still allows for self-association, but the dissociation process is altered, indicating the importance of the complete pentapeptide sequence for ideal coacervation. researchgate.net
(APGVG)nReplacement of the first valine with alanine (B10760859) results in irreversible precipitation around 65-70°C instead of reversible coacervation, highlighting the critical role of the valine hydrophobicity. nih.gov

These findings underscore the intricate relationship between the primary amino acid sequence of elastin-derived peptides and their ability to undergo coacervation. The this compound segment, as part of the larger VPGVG repeat, plays a crucial role in providing the necessary conformational flexibility and contributing to the hydrophobic interactions that are the hallmark of this temperature-dependent self-assembly process.

Role of the Gly Val Gly Motif in Larger Protein and Peptide Systems

Contribution to Elastin (B1584352) Structure and Function

Elastin, the protein responsible for the elasticity and resilience of tissues such as skin, lungs, and arteries, is characterized by its unique primary sequence, which is rich in hydrophobic amino acids like glycine (B1666218), valine, and proline. researchgate.net The Gly-Val-Gly motif is a key component of the repeating sequences that are fundamental to elastin's structure and remarkable mechanical properties.

The precursor to elastin, tropoelastin, is composed of alternating hydrophobic and cross-linking domains. nih.gov The hydrophobic domains are characterized by repetitive sequences, with the pentapeptide Val-Pro-Gly-Val-Gly (VPGVG) and the hexapeptide Val-Ala-Pro-Gly-Val-Gly (VAPGVG) being prominent examples found in many species. nih.govmdpi.com The this compound sequence is an integral part of these and other repeating units like GVGVP and GVGVAP. nih.govnih.gov These repetitive motifs, with their high content of glycine, valine, and proline, are crucial for the self-assembly process of tropoelastin known as coacervation. researchgate.netnih.govnih.gov The low complexity of these hydrophobic domains is essential for maintaining a flexible state in tropoelastin, which, in conjunction with water interactions, contributes to its elasticity. arxiv.org

Table 1: Prominent Repeating Peptide Sequences in Elastin Containing the this compound Motif

Repeating SequenceSignificance in Elastin Structure
Val-Pro-Gly-Val-Gly (VPGVG)A common pentapeptide repeat in tropoelastin across various species, crucial for coacervation. researchgate.netnih.gov
Val-Ala-Pro-Gly-Val-Gly (VAPGVG)A repeating hexapeptide in tropoelastin that exhibits chemotactic activity for fibroblasts and monocytes. mdpi.comnih.govrupress.org
This compound-Val-Pro (GVGVP)A hydrophobic repeat that contributes to the association of tropoelastin molecules through coacervation. nih.gov
This compound-Val-Ala-Pro-Gly (VGVAPG)A repeating peptide sequence within elastin that has been identified as a chemotactic site. nih.govrupress.org

Synthetic peptides that mimic the repeating sequences of elastin, known as elastin-like peptides (ELPs), are instrumental in understanding the source of elastin's rubber-like elasticity. biorxiv.orgbiorxiv.org The this compound motif is a central component in many of these model peptides. Studies on ELPs such as GVG(VPGVG)3 have revealed that they exhibit a lower critical solution temperature (LCST) behavior, where they undergo a reversible phase transition from soluble coils to aggregated globules upon heating. biorxiv.orgbiorxiv.orgrsc.org This process is believed to be fundamental to elastin's ability to self-assemble.

The conformational behavior of these peptides is dynamic and sensitive to temperature. rsc.org Molecular dynamics simulations have shown that even short ELPs containing the GVG motif can undergo a conformational transition from an extended state to a more compact, folded state as the temperature increases. arxiv.orgresearchgate.net This hydrophobic collapse is a key driver of the elastomeric properties. biorxiv.orgbiorxiv.org The presence of proline in conjunction with the this compound sequence can induce beta-turn-like structures, which contribute to the ordered yet flexible nature of the aggregated state. nih.govresearchgate.net The flexibility imparted by glycine residues, combined with the hydrophobicity of valine, allows for the necessary conformational changes that underpin the elastic recoil of the material. smolecule.comscholaris.ca

This compound as a Repeating Sequence in Elastin Building Blocks

Implications in Protein Aggregation and Amyloid Formation

The same features that make the this compound motif important for the function of elastin—hydrophobicity and conformational flexibility—also implicate it in the pathological aggregation of proteins into amyloid fibrils, a hallmark of several neurodegenerative diseases. rochester.edu

The this compound sequence and similar motifs are found within amyloidogenic peptides, such as amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-syn), which are associated with Alzheimer's and Parkinson's disease, respectively. nih.govacs.org The central hydrophobic core of Aβ, which is critical for its aggregation, contains residues like valine. acs.org In α-syn, a protein whose aggregation is central to Parkinson's disease, a consensus motif of Lys-Thr-Lys-Glu-Gly-Val has been identified. nih.govnih.gov The non-Aβ component (NAC) of amyloid plaques, derived from α-syn, is rich in hydrophobic amino acids and is considered a core region for aggregation. acs.org The presence of GVG-like sequences within these proteins can contribute to the hydrophobic interactions that drive misfolding and aggregation. acs.org

Table 2: this compound and Related Motifs in Amyloidogenic Peptides

Peptide/ProteinMotif/Region Containing GVG or Similar SequencesAssociated Disease
Amyloid-beta (Aβ)The C-terminal region contains hydrophobic valine residues that contribute to a hairpin structure important for oligomer formation. acs.orgAlzheimer's Disease
Alpha-Synuclein (α-syn)A consensus motif of Lys-Thr-Lys-Glu-Gly-Val is present. nih.govnih.gov The core aggregation region (NAC) is rich in hydrophobic residues. acs.orgpnas.orgParkinson's Disease

The self-assembly of amyloidogenic peptides into pathological aggregates is characterized by a conformational transition from their soluble native states to highly organized β-sheet structures. nih.govresearchgate.net Mechanistic studies suggest that this process can involve transient intermediate states, such as α-helices, which then convert to β-sheets. nih.govresearchgate.net The this compound motif, with its inherent flexibility and hydrophobicity, can facilitate this transition. The self-assembly process is hierarchical, involving the locking of β-sheets along the hydrogen-bonding direction, lateral stacking of these sheets, and subsequent morphological transformations. researchgate.net The presence of hydrophobic residues like valine is crucial for these intermolecular interactions that stabilize the final fibrillar structure.

The understanding of the role of specific peptide sequences in driving aggregation has led to the development of peptide-based inhibitors. These inhibitors are often designed to mimic or interfere with the recognition sequences that mediate self-assembly. nih.gov For instance, peptides containing sequences from the hydrophobic core of Aβ have been used to disrupt its fibrillation. nih.govnih.gov By designing peptide analogues that contain or target GVG-like motifs, it is possible to modulate the aggregation process. google.com These strategies aim to either stabilize the non-toxic monomeric state, redirect the aggregation pathway towards non-toxic oligomers, or block the addition of monomers to growing fibrils. The development of such peptide-based modulators represents a promising therapeutic avenue for amyloid-related diseases. nih.govgoogle.com

Mechanistic Studies of Beta-Sheet Self-Organization

Structural and Functional Impact in Collagen Research

The this compound motif, particularly the substitution of a critical glycine residue with valine, has profound implications in collagen research. Collagen, the most abundant protein in vertebrates, relies on a repeating Gly-Xaa-Yaa triplet for its characteristic triple-helical structure. nih.govbiologists.com Glycine, being the smallest amino acid, is essential for the tight packing of the three polypeptide chains. biologists.comacs.org The substitution of glycine with a bulkier amino acid like valine disrupts this delicate structure, leading to significant pathological conditions. nih.govbiologists.com

Effects of Glycine to Valine Mutations on Collagen Triple-Helical Structure

The replacement of a glycine residue with valine in the Gly-Xaa-Yaa repeating sequence of collagen introduces significant structural perturbations to the triple helix. biologists.com This substitution is frequently associated with severe to lethal phenotypes of Osteogenesis Imperfecta (OI), a genetic disorder characterized by brittle bones. nih.govacs.orgpnas.org The bulkier side chain of valine cannot be accommodated within the tightly packed core of the triple helix, causing a local distortion of the conformation. nih.govbiologists.com

The severity of the disruption has been correlated with the size and character of the substituting amino acid, with valine's large, hydrophobic side chain causing a greater perturbation than smaller residues like alanine (B10760859) or serine. nih.govpnas.orgresearchgate.net This molecular-level disruption is a key factor in the genotype-phenotype relationship observed in collagen-related diseases, where Gly→Val mutations are linked to a high percentage of lethal outcomes. nih.govacs.org

Table 1: Impact of Glycine to Valine Substitution on Collagen Properties
PropertyObservationConsequenceReference
Triple-Helix PackingValine's bulky side chain disrupts the tight core packing.Local distortion and unfolding of the helix. nih.govbiologists.com
Hydrogen BondingSignificant reduction in interchain hydrogen bonds, particularly C-terminal to the mutation.Weakened helical stability. nih.govnih.gov
Thermal Stability (Tm)Noticeable decrease in melting temperature.Less stable collagen molecule, prone to denaturation. pnas.orgnih.govmit.edu
Clinical Phenotype (OI)Associated with severe to lethal forms of Osteogenesis Imperfecta.Compromised tissue integrity and function. nih.govacs.org

Conformational Perturbations and Susceptibility to Proteolytic Degradation

A direct consequence of the conformational disturbances caused by Gly→Val mutations is an increased susceptibility of the collagen triple helix to proteolytic degradation. The standard, tightly wound triple-helical conformation of collagen is generally resistant to non-specific proteases like trypsin. mit.edunih.gov However, the local unfolding and disruption of the helix at the site of a Gly→Val substitution create accessible cleavage sites for these enzymes. researchgate.netnih.gov

Several studies have used trypsin digestion as a probe to assess the structural integrity of collagen mutants. nih.govresearchgate.netmit.edunih.gov In these experiments, collagens with Gly→Val substitutions were found to be significantly more sensitive to trypsin digestion compared to the wild-type or collagens with less disruptive mutations (e.g., Gly→Ala). nih.govresearchgate.net For example, Gly to Val replacements rendered the triple helix sensitive to trypsin at three out of four tested sites in one study. nih.gov This enhanced susceptibility indicates a significant local perturbation of the native structure. researchgate.net

Molecular dynamics simulations support these experimental findings, showing a loss of hydrogen bonding and local unwinding around the mutation site. mit.edunih.gov This increased protease sensitivity can lead to the accelerated degradation of type I collagen, which may contribute to the severe clinical outcomes associated with these mutations, such as early embryonic lethality in some cases. nih.gov The introduction of Gly to Glu/Val/Asp mutations has been shown to dramatically enhance the susceptibility of recombinant collagens to trypsin digestion, with some mutants being completely degraded within 15 minutes under conditions where native collagen remains resistant. mit.edu

Other Biological Contexts

Beyond its critical role in collagen, the this compound sequence and related motifs appear in other proteins where they influence conformation and function. These contexts include platelet receptors, neuropeptides, and elastomeric proteins like spider silk.

Conformational Energy Analysis in Platelet Glycoprotein (B1211001) Ib alpha (GPIb alpha)

In the context of platelet biology, the substitution of glycine by valine within a key functional region of platelet glycoprotein Ib alpha (GPIbα) is associated with platelet-type von Willebrand disease (PT-vWD). nih.gov GPIbα is a critical receptor on the platelet surface that binds to von Willebrand factor (vWF), an interaction essential for hemostasis. nih.govnih.gov

Conformational energy analysis has been employed to understand the structural impact of a specific Gly233Val mutation in GPIbα. nih.gov Using the Empirical Conformational Energies of Peptides Program (ECEPP), researchers analyzed the allowed low-energy conformations of the peptide sequence surrounding residue 233. nih.gov The analysis revealed that the wild-type sequence containing Glycine-233 can exist in two low-energy conformations: a beta-turn structure, which is the lowest energy conformer, and an alternative amphipathic helical structure. nih.gov

In contrast, when Glycine-233 is substituted with Valine, only the amphipathic helical structure is permitted. nih.gov This Valine-containing helical structure presents a distinct hydrophobic face (comprising Val229, Val233, and Val236) and a hydrophilic surface (with residues like Lys231 and Asp235). nih.gov It is hypothesized that these well-defined amphipathic surfaces in the mutant GPIbα may associate more strongly with complementary surfaces on vWF, potentially explaining the heightened affinity and spontaneous binding of vWF to platelets seen in PT-vWD. nih.govnih.gov This change in conformational preference from a flexible state with multiple options to a more rigid helical structure demonstrates how a single Gly-to-Val substitution can drastically alter protein structure and lead to a pathological gain-of-function. nih.gov

This compound in Neuropeptide Sequences and Conformational Flexibility

Neuropeptides are short protein-like molecules used by neurons to communicate, and their function is intimately linked to their conformational flexibility. acs.orgmdpi.com The presence of glycine, with its minimal side chain, often imparts a high degree of flexibility to a peptide backbone. mpg.de The this compound motif and related sequences are found in several neuropeptides, where they can influence the peptide's three-dimensional structure.

For example, the bombesin-like neuropeptide Neuromedin C has the sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2, which contains a Val-Gly pair. nih.gov In the family of tachykinin neuropeptides, a common C-terminal sequence is Phe-X-Gly-Leu-Met-NH2, where X can be an aliphatic amino acid like valine. biosyn.com The flexibility imparted by glycine residues in such sequences is thought to be important for their interaction with receptors.

Structural studies of α-calcitonin gene-related peptide (α-CGRP) have suggested the presence of a β-1 turn between residues Gly33 and Val34, indicating that this sequence can induce specific secondary structures. nih.gov The inherent flexibility of glycine allows the peptide chain to adopt the tight turns necessary for receptor binding and biological activity. mpg.de Therefore, in the context of neuropeptides, the this compound motif contributes to a balance of structural constraint and flexibility that is essential for their signaling functions.

Role in Flagelliform Silk Sequences and Elastomeric Behavior

Spider silk is a remarkable biomaterial known for its combination of strength and elasticity. nih.govrsc.org The elastomeric properties of certain types of silk, such as the flagelliform silk used in the capture spiral of an orb-web, are attributed to specific repetitive amino acid sequences. nih.gov A dominant repeat motif in flagelliform silk is Gly-Pro-Gly-Gly-X, where the variable fifth position (X) is frequently occupied by valine. nih.gov

This repeating pentapeptide motif is believed to form a flexible, spring-like helix of concatenated β-turns, known as a β-spiral. nih.govacs.org This spiral structure is considered the primary basis for the high elasticity of flagelliform silk. nih.gov The presence of glycine provides the necessary flexibility for the chain to form these tight turns, while the proline residue induces the turn itself. acs.orgresearchgate.net The inclusion of residues like valine at the 'X' position is thought to be crucial for modulating the properties of the silk, potentially through inter-spiral hydrogen bonding upon hydration, which further enhances elasticity. nih.gov

Similar motifs are found in other elastomeric proteins. For instance, elastin, a key protein providing elasticity to connective tissues in vertebrates, contains the repeat sequence Val-Pro-Gly-Val-Gly. msu.edunih.gov The elastomeric properties of these proteins are attributed to the β-turn structures formed by these Pro-Gly containing sequences. acs.orgresearchgate.net The juxtaposition of the small, flexible glycine and the bulky, hydrophobic valine within these repetitive motifs is a recurring theme in elastomeric proteins, creating a balance between flexibility and structural organization that underpins their unique mechanical properties. nih.govescholarship.org

Table 2: Function of this compound and Related Motifs in Different Biological Systems
Biological SystemRelevant Sequence/MotifStructural RoleFunctional ImplicationReference
CollagenGlycine in Gly-Xaa-Yaa (mutated to Valine)Maintains tight triple-helix packing.Mutation to Val disrupts helix, causing instability and disease (OI). nih.govbiologists.compnas.org
Platelet GPIbαGln-Gly-Val-Asp (mutated from Gly to Val)Allows conformational flexibility (β-turn or helix).Mutation to Val locks conformation into a helix, increasing vWF binding (PT-vWD). nih.gov
Neuropeptides (e.g., α-CGRP)Gly-ValInduces β-turns, provides flexibility.Facilitates receptor binding and signaling. nih.gov
Flagelliform SilkGly-Pro-Gly-Gly-ValForms concatenated β-turns (β-spiral).Provides high elasticity to the silk fiber. nih.govacs.org
ElastinVal-Pro-Gly-Val-GlyForms β-turns within a flexible network.Confers elasticity to tissues. msu.edunih.gov

Enzyme-Catalyzed Formation of Peptides (e.g., γ-Glutamyl-Valyl-Glycine)

The tripeptide γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) is a notable "kokumi" substance, known for enhancing the thickness, continuity, and mouthfulness of food flavors. acs.org Its formation is often achieved through enzymatic processes, particularly utilizing the catalytic activity of γ-glutamyltransferase (GGT), also known as γ-glutamyltranspeptidase. acs.orgnih.gov This enzyme facilitates the transfer of a γ-glutamyl group from a donor molecule to an acceptor, which can be an amino acid or another peptide. nih.govnih.gov

In the yeast Saccharomyces cerevisiae, two distinct biosynthetic pathways for γ-Glu-Val-Gly have been identified, both linked to glutathione (B108866) (GSH) metabolism. nih.gov

Pathway 1: Two-Step Synthesis via γ-Glu-Val Intermediate This pathway involves two sequential enzymatic reactions:

Formation of γ-Glutamyl-Valine (γ-Glu-Val) : This initial step can be catalyzed by several enzymes. Glutamate-cysteine ligase (GCL), specifically Gsh1p in yeast, can produce γ-Glu-Val from glutamate (B1630785) and valine. nih.gov Alternatively, γ-glutamyltransferase (GGT), such as Ecm38p, or the (Dug2p-Dug3p)₂ complex can catalyze the transfer of the γ-glutamyl group from glutathione (GSH) to valine. nih.gov

Addition of Glycine : The intermediate dipeptide, γ-Glu-Val, is then combined with glycine in a reaction catalyzed by glutathione synthetase (GS), specifically Gsh2p in yeast, to form the final tripeptide, γ-Glu-Val-Gly. nih.gov

Pathway 2: Direct Transpeptidation A more direct route involves the enzyme γ-glutamyltranspeptidase (GGT) catalyzing the transfer of the γ-glutamyl moiety from a donor, like glutamine, directly to the dipeptide Valyl-Glycine (Val-Gly). acs.orgresearchgate.net Studies using bacterial GGT have optimized this reaction. For instance, using GGT from Bacillus altitudinis, the reaction conditions for producing γ-Glu-Val-Gly were established as 20 mM glutamine, 100 mM valylglycine, and 30 mU/mL of the enzyme at pH 8 and 37 °C, which yielded 18.6 mM of the target peptide. acs.org The presence of metal cations, specifically Na⁺ and Mg²⁺, was found to enhance the transpeptidation activity of the enzyme. acs.org

Similarly, bovine milk γ-glutamyltransferase (BoGGT) has been studied for its effectiveness in this synthesis. researchgate.net Research indicates that membrane-free BoGGT exhibits higher transpeptidase activity with Val-Gly as the acceptor substrate compared to the membrane-bound form. researchgate.net Optimal conditions for γ-Glu-Val-Gly production using BoGGT were identified as 100 mM Val-Gly, 20 mM Gln, and 1.2 U/mL BoGGT at pH 8.5 and 37 °C, resulting in the production of 13.1 mM γ-Glu-Val-Gly. researchgate.net Molecular docking studies have revealed that specific residues in the enzyme's light subunit, including Thr380, Thr398, Ser450, Ser451, Met452, and Gly473, are crucial for binding the substrate through hydrogen bonds. researchgate.net

The table below summarizes the key findings from research on the enzyme-catalyzed formation of γ-Glutamyl-Valyl-Glycine.

Enzyme SourceKey SubstratesOptimal ConditionsYieldKey FindingsCitations
Bacillus altitudinis γ-GlutamyltranspeptidaseGlutamine, Valyl-GlycinepH 8, 37 °C, 5% NaCl18.6 mMNa⁺ and Mg²⁺ cations improve the transpeptidation reaction. Fed-batch addition of glutamine can increase maximum production by 1.7 times. acs.org
Saccharomyces cerevisiae enzymes (Gsh1p, Gsh2p)Glutamate, Valine, GlycineIn vivo cultivationNot specifiedDemonstrates a biosynthetic pathway where γ-Glu-Val is formed first by Gsh1p and then conjugated with glycine by Gsh2p. nih.gov
Bovine Milk γ-Glutamyltransferase (BoGGT)Glutamine, Valyl-GlycinepH 8.5, 37 °C13.1 mMMembrane-free BoGGT has higher activity. Key residues (Thr380, Ser450, etc.) are involved in substrate binding. researchgate.net

Design and Engineering of Gly Val Gly Based Peptide Analogues and Mimetics

Rational Design Principles for Modulating Peptide Structure and Assembly

The rational design of peptide-based materials hinges on a deep understanding of how a primary amino acid sequence dictates higher-order structures. frontiersin.org The process is guided by several key non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. frontiersin.org In sequences containing Gly-Val-Gly, specific principles are leveraged to control peptide folding and assembly.

Secondary Structure Propensity: The sequence of a peptide is the primary determinant of its secondary structure, such as α-helices or β-sheets. upc.edu Amino acids like alanine (B10760859), leucine, and lysine (B10760008) are known to stabilize α-helical structures, whereas valine and isoleucine favor β-sheet formation. nih.gov Glycine (B1666218), with its minimal side chain, can adopt a wide range of conformations, making it a flexible linker or a component of turns. nih.govmsu.edu The strategic placement of this compound can therefore be used to induce or stabilize specific folds.

Hydrophobicity and Amphiphilicity: The hydrophobic nature of valine's side chain is a significant driving force for self-assembly in aqueous environments. nih.govmdpi.com Peptides designed with alternating hydrophobic and hydrophilic residues can create amphiphilic structures that assemble into nanofibers, nanosheets, or hydrogels. frontiersin.orgrsc.org This self-assembly is often triggered by environmental cues like changes in pH or the presence of salts. nih.gov

Hydrogen Bonding: The peptide backbone contains inherent hydrogen bond donor (N-H) and acceptor (C=O) groups, which are fundamental to the formation of stable secondary structures. frontiersin.orgmsu.edu The design of peptide sequences aims to optimize these interactions. For instance, in β-sheets, hydrogen bonds form between adjacent peptide strands, which can be part of the same molecule (intramolecular) or different molecules (intermolecular), leading to aggregation and material formation. msu.edu

Conformational Restriction: Limiting the conformational freedom of a flexible peptide chain can stabilize a desired structure and enhance biological activity. upc.edu This can be achieved by incorporating sterically hindered amino acids, which restrict the allowable bond rotation angles (phi and psi), or through strategies like cyclization. upc.edumsu.edunih.gov

By manipulating these factors—sequence, hydrophobicity, and conformational freedom—scientists can rationally design this compound-containing peptides that self-assemble into complex, functional supramolecular structures. rsc.org

Utilization of Molecular Scaffolds for Structure Control (e.g., Ferrocene)

To exert precise control over peptide conformation, molecular scaffolds are often employed to orient peptide chains and promote specific secondary structures. Ferrocene (B1249389), an organometallic compound, has proven to be a highly effective scaffold for inducing turn structures that mimic those found in proteins. usask.canii.ac.jpmdpi.com When peptide chains are attached to the two cyclopentadienyl (B1206354) rings of the ferrocene core, the fixed distance and orientation of the rings constrain the peptide's conformational possibilities. nii.ac.jp

Research has demonstrated that conjugating peptides to a ferrocene scaffold can stabilize β-sheet-like structures through the formation of strong intramolecular hydrogen bonds between the peptide strands. usask.ca This has been successfully applied to conjugates containing the Gly-Val sequence. For example, the cyclization of ferrocene-peptide conjugates like Fc[CO-Gly-Val-CSA]₂ (where CSA is cysteamine) leads to the formation of cyclic structures with robust intramolecular hydrogen bonding. usask.ca These organized structures can further assemble into tubular peptide superstructures. usask.ca

Another notable example is a cyclic ferrocene-dipeptide conjugate incorporating a (-Gly-l-Val-cystamine-l-Val-Gly-) peptide sequence. nii.ac.jpmdpi.com In this molecule, the ferrocenoyl moiety adopts a specific helical chirality induced by intramolecular antiparallel β-sheet-like hydrogen bonds, showcasing the high degree of structural control imparted by the ferrocene scaffold. nii.ac.jpmdpi.com The ability of the ferrocene scaffold to organize peptide chains is a powerful tool for designing novel bioorganometallic conjugates with defined three-dimensional shapes. usask.ca

Table 1: Examples of Ferrocene-Peptide Conjugates for Structural Control

Conjugate NamePeptide Sequence FragmentObserved Structural FeatureReference
Fc[CO-Gly-Val-CSA]₂-Gly-Val-Forms cyclic structures with strong intramolecular H-bonding; assembles into tubular superstructures. usask.ca
Cyclic Ferrocene-Dipeptide-Gly-l-Val-cystamine-l-Val-Gly-Induces P-helical chirality via intramolecular antiparallel β-sheet-like hydrogen bonds. nii.ac.jpmdpi.com
Fc[CO-Gly-Ile-Cys(Bz)-OMe]₂-Gly-Ile-Exhibits strong interstrand hydrogen bonding resembling a β-sheet. usask.ca
Fc[CO-Gly-l-Leu-OMe]₂-Gly-l-Leu-Induces P-helical chirality in the ferrocenoyl moiety. mdpi.com

Cyclization Strategies for Conformational Restriction

Cyclization is a widely used and effective strategy to reduce the conformational flexibility of linear peptides. upc.edunih.gov By constraining the peptide backbone, cyclization can pre-organize the molecule into a specific conformation that may enhance its binding affinity to a biological target, improve stability against enzymatic degradation, and increase receptor selectivity. nih.gov

Several chemical strategies are employed to create cyclic peptides:

Disulfide Bridges: Cysteine residues can be incorporated into a peptide sequence and subsequently oxidized to form a disulfide bond, creating a cyclic structure. This method was used to create cyclic ferrocene-peptide conjugates where two peptide chains attached to the ferrocene scaffold are linked via a cystine bridge. nii.ac.jp

Lactam Bridges: Cyclization can be achieved by forming an amide (lactam) bond between the side chain of an acidic amino acid (like glutamic acid) and an amino group, which could be at the N-terminus or on the side chain of a basic amino acid. nih.gov This approach was used to design chimeric melanotropin-deltorphin analogues, where a sequence containing Val-Val-Gly-NH₂ was cyclized to reduce the number of possible conformations. nih.govacs.org

Olefin Metathesis: This strategy involves the use of a ruthenium catalyst to form a carbon-carbon double bond between two alkenyl side chains (e.g., from allylglycine) within a peptide sequence. It has been employed to synthesize cyclic peptide analogues modeled on a segment of the aquaporin-4 water channel, which included a Val-Val-Ser-Gly sequence. rsc.org

A notable example of a cyclic analogue containing a Gly-Val sequence is cyclo(L-Val-Gly-Gly-L-Pro)₃, designed as a mimic of the ion-binding antibiotic valinomycin. uq.edu.aunih.gov In nonpolar solvents, this peptide adopts a C₃-symmetric conformation stabilized by intramolecular hydrogen bonds. nih.gov However, upon binding to cations like K⁺ in acetonitrile, it rearranges into a bracelet-like conformation analogous to valinomycin, demonstrating how cyclization can lead to functionally relevant, environment-dependent structures. nih.gov

Structure-Activity/Structure-Function Relationship Analysis of this compound Analogues

Understanding the relationship between the structure of a peptide and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent and specific therapeutic agents. For this compound and its analogues, SAR studies have provided insights into how structural modifications influence function.

A clear example is the development of dipeptide prodrugs of the HIV protease inhibitor saquinavir (B1662171) (SQV). nih.gov To improve the drug's poor intestinal absorption, it was derivatized into dipeptide prodrugs, including Gly-Val-SQV. nih.gov This modification aimed to utilize peptide transporters for enhanced cellular uptake. Transport studies showed that Gly-Val-SQV had an increased absorptive flux and a decreased secretory flux compared to the parent drug. nih.gov This functional improvement is directly linked to the addition of the dipeptide, which altered the molecule's interaction with transport proteins like P-glycoprotein. nih.gov

In another context, the sequence Gly-Val is part of peptides designed to be sensitive to specific enzymes. For instance, a hydrogel system for drug delivery incorporated the peptide sequence Gly-Pro-Leu-Gly-Val-Arg-Gly-Lys, which is a substrate for matrix metalloproteinase-2 (MMP-2), an enzyme often overexpressed in tumors. nih.gov The function of this peptide is to be cleaved by MMP-2, thereby releasing a conjugated drug in response to the disease stimulus. nih.gov The specific sequence is critical for its function as an enzyme-responsive linker.

General SAR studies on antioxidant peptides have also highlighted the role of specific amino acids. Hydrophobic residues like Valine (Val) can contribute to forming a favorable micro-environment that enhances the peptide's ability to interact with lipid membranes and scavenge radicals. mdpi.com The presence of Glycine (Gly) can provide conformational flexibility, which may be necessary for the peptide to adopt the optimal orientation for its antioxidant activity. mdpi.com

Table 2: Structure-Function Analysis of Selected Gly-Val Containing Peptides

Peptide/AnalogueSequence FragmentFunction/ActivityStructural Basis of FunctionReference
Gly-Val-SaquinavirGly-Val-Enhanced intestinal absorption of Saquinavir.Serves as a substrate for peptide transporters and reduces efflux by P-glycoprotein. nih.gov
MMP-2 Sensitive Linker-Gly-Val-Arg-Gly-Enzyme-responsive cleavage for drug release.Sequence is specifically recognized and cleaved by matrix metalloproteinase-2 (MMP-2). nih.gov
Val-Gly-Ser-GluVal-Gly-Ser-GluEnhances human eosinophil complement receptors.The specific tetrapeptide sequence interacts with cell surface receptors to elicit a biological response. medchemexpress.com
Antioxidant Peptides-Val-Gly-Gly-Arg-Pro-Radical scavenging activity.Valine's hydrophobicity helps interaction with lipids, while Glycine provides flexibility. mdpi.com

Development of this compound Inspired Biomaterials and Nanostructured Biopolymers

Sequences containing this compound are central to the development of a major class of biomaterials known as elastin-like polypeptides (ELPs). nih.gov These biopolymers are inspired by the repeating peptide sequences found in human tropoelastin, the precursor to elastin (B1584352). nih.gov The most common repeating motif is Val-Pro-Gly-Val-Gly (VPGVG). nih.govnih.gov These materials are prized for their biocompatibility, tunability, and stimuli-responsive properties. nih.govuva.es

The self-assembly of ELPs is driven by a phenomenon called coacervation or inverse temperature transition. nih.gov Below a specific transition temperature (Tt), the polypeptides are soluble in water; above this temperature, they undergo a conformational change, aggregate due to increased hydrophobic interactions, and phase separate from the solution. ru.nl The primary structure responsible for this behavior is the Type II β-turn, often found in the Pro-Gly sequence, which arranges the polypeptide into a helical structure known as a β-spiral. nih.gov

By using recombinant DNA techniques, researchers can produce ELPs with precise control over the sequence, allowing for the incorporation of specific functionalities. uva.esnih.gov For example, lysine residues can be periodically inserted into the (Val-Pro-Gly-X-Gly) repeat (where X is Val or another amino acid) to provide sites for chemical cross-linking, enabling the formation of stable hydrogels. escholarship.orgnih.gov These hydrogels have tunable mechanical properties and are being developed for a wide range of biomedical applications, including:

Tissue Engineering: ELP-based hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration. uva.esescholarship.org

Drug Delivery: The stimuli-responsive nature of ELPs allows for the design of "smart" drug delivery systems that can release therapeutic agents in response to temperature changes. ru.nl

The versatility of the Gly-Val motif within these repeating elastin-inspired sequences makes it a cornerstone for the creation of advanced, nanostructured biopolymers with programmable properties for medical and biotechnological applications. nih.govcapes.gov.br

Table 3: Gly-Val Containing Sequences in Biomaterial Development

Repeating SequencePolymer TypeKey PropertiesApplicationReference
(Val-Pro-Gly-Val-Gly)nElastin-Like Polypeptide (ELP)Inverse temperature transition, self-assembly into fibers and hydrogels.Tissue engineering, drug delivery. nih.govescholarship.org
(this compound-Val-Pro)nElastin-Like Polypeptide (ELP)Forms cross-linked hydrogels with tunable stiffness.Soft tissue engineering. escholarship.org
poly(Val–Pro–Gly–Xaa–Gly)Elastin-Like Recombinamer (ELR)Genetically encodable, allows inclusion of bioactive domains (e.g., RGD).Cardiovascular applications, angiogenesis control. uva.escapes.gov.br
Pro-Val-Gly-Leu-Iso-GlyMMP-Sensitive PeptideConjugated to alginate to create enzyme-degradable hydrogels.Cell delivery for tissue regeneration. researchgate.net

Compound Index

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.